7,12-Dioxaspiro[5.6]dodecane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
181-28-2 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
7,12-dioxaspiro[5.6]dodecane |
InChI |
InChI=1S/C10H18O2/c1-2-6-10(7-3-1)11-8-4-5-9-12-10/h1-9H2 |
InChI Key |
GGKFOZUGYBUSAD-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)OCCCCO2 |
Canonical SMILES |
C1CCC2(CC1)OCCCCO2 |
Other CAS No. |
181-28-2 |
Synonyms |
7,12-dioxaspiro[5.6]dodecane |
Origin of Product |
United States |
Synthetic Methodologies for 7,12 Dioxaspiro 5.6 Dodecane and Analogous Spiroketals
Classical Ketalization and Spiroketalization Strategies
The classical approach to forming the spiroketal moiety involves the intramolecular condensation of a dihydroxy ketone. psu.edu
Condensation Reactions under Dehydrating Conditions
The direct intramolecular ketalization of a suitable dihydroxy ketone is a fundamental method for constructing the spiroketal framework. This reaction is typically carried out in the presence of an acid catalyst and often requires the removal of water to drive the equilibrium towards the product. The thermodynamic stability of the resulting spiroketal often makes the continuous removal of water unnecessary, in contrast to intermolecular ketalization reactions. psu.edu
Utilization of 1,4-Cyclohexanedione (B43130) and 1,4-Butanediol as Precursors
A straightforward synthesis of 7,12-Dioxaspiro[5.6]dodecane can be envisioned through the reaction of 1,4-cyclohexanedione with 1,4-butanediol. guidechem.comorgsyn.orggoogle.com This reaction represents a direct formation of the spiroketal from its constituent ketone and diol components. 1,4-Cyclohexanedione is a versatile intermediate that can be prepared from the self-condensation of diethyl succinate (B1194679) followed by hydrolysis and decarboxylation. orgsyn.org 1,4-Butanediol is a readily available industrial chemical. google.com The acid-catalyzed reaction between these two precursors would lead to the formation of the desired this compound.
Advanced and Mechanistic Synthetic Routes
More advanced synthetic strategies offer greater control and versatility in the synthesis of complex spiroketals.
Nitroalkane-Mediated Spiroketal Synthesis
A powerful and versatile strategy for the synthesis of spiroketals involves the use of nitroalkanes as key building blocks. mdpi.comnih.govdntb.gov.ua This methodology leverages the unique reactivity of the nitro group, which can act as a masked carbonyl function.
The carbon-carbon bond framework of the dihydroxy ketone precursor can be effectively assembled using nitroaldol (Henry) reactions and Michael additions of nitroalkanes. mdpi.comnih.gov Nitronate anions, generated from nitroalkanes under mild basic conditions, serve as excellent nucleophiles. mdpi.com These can react with aldehydes in a nitroaldol reaction or with α,β-unsaturated systems in a Michael addition to construct the required carbon skeleton with embedded hydroxyl functionalities. mdpi.comnih.gov Once the dihydroxy nitroalkane is assembled, the nitro group is converted to a carbonyl group via a Nef reaction, which then triggers the spontaneous or acid-catalyzed spiroketalization to yield the final product. mdpi.comnih.govdntb.gov.ua This approach has been successfully applied to the synthesis of various spiroketal systems, including those analogous to the this compound core. psu.edudntb.gov.ua
Interrupted Nef and Meyer Reactions for Spiroketal Ring Assembly
The interrupted Nef and Meyer reactions represent a powerful strategy for the synthesis of spiroketals, including derivatives of this compound, by leveraging the reactivity of nitro compounds. mdpi.comnih.gov In a typical Nef reaction, a primary or secondary nitroalkane is converted to a carbonyl group. mdpi.comnih.gov However, under specific conditions, the reaction can be "interrupted" by an intramolecular nucleophile, such as a hydroxyl group, leading to the formation of a cyclic ketal. mdpi.com
This methodology has been successfully applied to the synthesis of various spiroketal systems. mdpi.com For instance, the cyclization of nitrodiols has been employed to construct 5,5-, 5,6-, 6,6-, and 6,7-membered spiroketals. mdpi.com The synthesis of (E)-2-methyl-1,7-dioxaspiro[5.6]dodecane, a related spiroketal, has been achieved using this approach. mdpi.comdntb.gov.uaresearchgate.net The process often involves the use of hydroxy-functionalized conjugated nitroolefins as immediate precursors to the spiroketal framework. researchgate.net
A key advantage of this method is the potential for stereoselectivity. Chiral δ-nitroalcohols, accessible through the asymmetric reduction of the corresponding nitroketones, can be utilized to synthesize enantiopure spiroketals. mdpi.com The reaction conditions for the interrupted Nef reaction can be tuned to favor the desired cyclization pathway. For example, treatment of cyclic nitronic esters with hydrochloric acid in dioxane can induce ring opening and subsequent stereoselective formation of chloronitroso compounds bearing a distant hydroxyl group, which can then cyclize to form the spiroketal. mdpi.com
Metal-Catalyzed Cyclizations and Spiroketal Formation
Transition metal catalysis has emerged as a highly effective and versatile tool for the synthesis of spiroketals, offering mild reaction conditions and high levels of chemo-, regio-, and stereoselectivity. rsc.orgrsc.org
Palladium-Catalyzed Methods for Spiroketal Scaffolds
Palladium catalysts have been extensively investigated for their ability to promote spiroketalization reactions. rsc.org One notable application involves the palladium(II)-catalyzed spiroketalization of ketoallylic diols. researchgate.net This method provides a mild and highly regioselective route to spiroketals. researchgate.net Another strategy involves the palladium-catalyzed hydrogenation of functionalized hydroxy α-alkynones, which, under mild, non-acidic conditions, leads to deprotection of the hydroxyl group and subsequent spirocyclization. researchgate.net
Palladium catalysis has also been instrumental in the synthesis of complex spiroketal-containing molecules. For example, a palladium-catalyzed cascade reaction involving a 1,4-addition and a Nef-type reaction has been used to generate quaternary amino succinimides, showcasing the versatility of palladium in constructing intricate molecular architectures that can incorporate spiroketal motifs. mdpi.com Furthermore, palladium-catalyzed aminocarbonylation has been developed for the synthesis of Weinreb amides from aryl bromides, a transformation that can be integrated into broader synthetic sequences leading to spiroketals. mit.edu
Other Transition Metal Catalysis in Spiroketal Synthesis
Beyond palladium, a range of other transition metals have proven effective in catalyzing spiroketal formation. rsc.orgrsc.org Gold catalysis, in particular, has seen rapid advances. rsc.orgresearchgate.net Gold(I) catalysts can activate alkyne functionalities, facilitating intramolecular cyclization. For instance, a gold-catalyzed 5-exo-dig cyclization of an alkynyl alcohol generates a reactive enol ether intermediate that can be trapped by various electrophiles to form complex spiroketals. rsc.org This strategy has been employed to synthesize 5,5- and 6,5-benzannulated spiroketals in an atom-economical manner. rsc.org
Indium(III) catalysis has been utilized for the double intramolecular hydroalkoxylation of o-(hydroxyalkynyl)benzyl alcohols to produce benzannulated spiroketals under mild conditions with low catalyst loading. researchgate.net Rhodium catalysts, often employed in hydroformylation reactions, have also found application in spiroketal synthesis. umich.edu For instance, chiral spiroketal-based ligands have been developed for use in rhodium-catalyzed asymmetric transformations. umich.edu
Electrochemical Approaches to Spiroketal Formation
Electrochemical methods offer a unique and often environmentally friendly alternative for the synthesis of spiroketals. A notable example involves the one-step electrochemical oxidation of a furan (B31954) derivative bearing pendant hydroxyl groups to directly yield a bis-spiroketal. uoc.gruoc.gr This approach highlights the potential of electrochemistry to achieve complex molecular transformations in a single, efficient step. While not yet widely applied specifically to this compound, the principle demonstrates a promising avenue for future synthetic explorations in this area.
Green Chemistry Principles in Spiroketal Synthesis (e.g., Hydroformylation, One-Pot Transketalization)
The principles of green chemistry, which emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to spiroketal synthesis. mpg.de
Hydroformylation , a process that adds a formyl group and a hydrogen atom across a carbon-carbon double bond, is a prime example of an atom-economical reaction. rsc.orgnih.gov The use of spiroketal-based diphosphite ligands in rhodium-catalyzed hydroformylation has demonstrated high efficiency and selectivity. rsc.org This approach allows for the conversion of terminal and internal olefins into aldehydes, which are valuable precursors for spiroketal synthesis, under sustainable conditions. rsc.org The development of robust and scalable spirocyclic catalysts further enhances the industrial applicability of this green methodology. nih.gov
One-pot transketalization reactions are another hallmark of green synthetic strategies. These reactions consolidate multiple synthetic steps into a single operation, thereby reducing solvent waste, energy consumption, and purification efforts. The acid-catalyzed transketalization of dihydroxyketones is a common method for preparing spiroketals. rsc.orgnih.gov More advanced one-pot procedures, such as those involving singlet oxygen-mediated cascade sequences starting from furan nuclei, have been developed for the efficient construction of bis-spiroketal systems. uoc.gruoc.gr
Stereoselective and Enantiopure Synthesis of Dioxaspiro[5.6]dodecane Derivatives
The biological activity of spiroketals is often highly dependent on their stereochemistry. Consequently, the development of stereoselective and enantiopure synthetic methods is of paramount importance. rsc.orgmskcc.org
Several strategies have been developed to control the stereochemical outcome of spiroketalization reactions. Kinetically controlled approaches, in contrast to thermodynamically controlled reactions, can provide access to less stable stereoisomers. nih.gov For example, a methanol-induced kinetic spirocyclization of glycal epoxides has been developed for the stereocontrolled synthesis of spiroketals. nih.gov This method allows for the formation of either anomeric stereoisomer with high selectivity. mskcc.org
The synthesis of enantiopure 2-methyl-1,7-dioxaspiro[5.6]dodecane, a pheromone component, has been achieved starting from optically active precursors. mdpi.com One approach utilizes (S)-4-nitro-2-(t-butyldimethylsilyloxy)pentane, which is elaborated through a series of steps including a radical denitration and alkylation to introduce the second hydroxyl-bearing fragment. mdpi.com Another enantioselective synthesis of this compound has also been reported, highlighting the importance of this specific spiroketal. cdnsciencepub.com
The use of chiral ligands in transition metal-catalyzed reactions is another powerful tool for achieving enantioselectivity. umich.edu Chiral C2-symmetric spiroketal-containing ligands have been successfully employed in a variety of asymmetric transformations, including iridium-catalyzed hydroarylation and palladium-catalyzed allylic alkylation, demonstrating the potential to generate enantiomerically enriched spiroketal-containing products. umich.edu
Data Tables
Table 1: Examples of Metal-Catalyzed Spiroketal Synthesis
| Catalyst/Reagent | Substrate Type | Product Type | Reference |
| Palladium(II) | Ketoallylic diols | Spiroketals | researchgate.net |
| Gold(I) | Alkynyl alcohols | 5,5- and 6,5-Benzannulated spiroketals | rsc.org |
| Indium(III) | o-(Hydroxyalkynyl)benzyl alcohols | Benzannulated spiroketals | researchgate.net |
| Rhodium(I) with spiroketal-based ligands | Olefins | Aldehyd precursors for spiroketals | rsc.org |
Table 2: Stereoselective Synthesis Approaches for Spiroketals
| Method | Key Feature | Example Product/Derivative | Reference |
| Interrupted Nef Reaction | Use of chiral nitroalcohols | Enantiopure spiroketals | mdpi.com |
| Kinetic Spirocyclization | Methanol-induced, from glycal epoxides | Stereocontrolled access to anomers | mskcc.orgnih.gov |
| Asymmetric Catalysis | Chiral C2-symmetric spiroketal ligands | Enantiomerically enriched products | umich.edu |
| Chiral Pool Synthesis | Starting from optically active precursors | Enantiopure 2-methyl-1,7-dioxaspiro[5.6]dodecane | mdpi.comcdnsciencepub.com |
Chemical Reactivity and Transformations of 7,12 Dioxaspiro 5.6 Dodecane
Ring-Opening and Cleavage Reactions of the Spiroketal System
The spiroketal linkage in 7,12-Dioxaspiro[5.6]dodecane is susceptible to cleavage under various conditions, most notably through acid-catalyzed hydrolysis or reductive cleavage. These reactions break open one or both of the heterocyclic rings, yielding dihydroxy ketone precursors or related structures.
Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the spiroketal can undergo hydrolysis. The reaction is initiated by the protonation of one of the ether oxygens, making it a better leaving group. This is followed by a nucleophilic attack of water, leading to the opening of one of the rings to form a hemiacetal intermediate. Further reaction under acidic conditions leads to the complete cleavage of the ketal, yielding the parent ω-hydroxy ketone. The equilibrium between the spiroketal and the open-chain form is often reversible, with the position of the equilibrium depending on the reaction conditions and the stability of the respective forms. Most stable spiroketal stereoisomers are typically obtained under acidic conditions that allow for equilibration.
Reductive Cleavage: Spiroketals can also be opened using reducing agents. For instance, treatment with reagents like diisobutylaluminium hydride (DIBAL-H) or other Lewis acidic hydrides can lead to the reductive cleavage of a C-O bond. This type of reaction typically yields a diol ether, where one of the original rings remains intact as a cyclic ether, and the other is opened to reveal a primary or secondary alcohol. The regioselectivity of this cleavage can be influenced by the substitution pattern on the spiroketal rings and the nature of the reducing agent.
Table 1: Illustrative Ring-Opening Reactions of a Generic Dioxaspiro[5.6]dodecane System This table presents hypothetical reaction conditions based on general spiroketal reactivity, as specific data for this compound is not extensively documented.
| Reagent/Condition | Product Type | Description |
| H₃O⁺ (aq. acid) | ω-Hydroxy ketone | Acid-catalyzed hydrolysis leading to the complete cleavage of the spiroketal to its open-chain precursor. |
| DIBAL-H | Diol ether | Reductive cleavage of one C-O bond, resulting in a cyclic ether with a tethered alcohol side chain. |
| TMSI / Lewis Acid | ω-Iodo enol ether | Lewis acid-assisted ring opening with a halide source can produce functionalized enol ethers. rsc.org |
Intramolecular Rearrangement Pathways (e.g., Enol Ether Epoxidation Triggered Rearrangements)
Beyond simple cleavage, the this compound skeleton can undergo more complex intramolecular rearrangements, leading to significant structural remodeling. A notable example of such a transformation is the rearrangement triggered by the epoxidation of a tethered enol ether. nih.govbeilstein-journals.orgnih.gov
In this type of reaction, a derivative of this compound containing an enol ether functionality on one of the rings is first synthesized. Epoxidation of this enol ether, typically with an agent like meta-chloroperoxybenzoic acid (mCPBA), generates a highly reactive epoxide intermediate. nih.govnih.gov The strain and electrophilicity of this newly formed epoxide ring can trigger a cascade of intramolecular reactions. This can involve the nucleophilic attack of one of the spiroketal oxygen atoms onto the epoxide, leading to the opening of the epoxide ring and a concomitant rearrangement of the spiroketal core. beilstein-journals.org These rearrangements can be profound, capable of completely altering the ring system and leading to the formation of novel polycyclic or macrocyclic structures. nih.govbeilstein-journals.org Such transformations are valuable in diversity-oriented synthesis for creating complex molecular architectures from relatively simple spiroketal precursors. nih.gov
Functional Group Manipulations on the Dioxaspiro[5.6]dodecane Skeleton
While the spiroketal core is susceptible to cleavage, it is also possible to perform chemical modifications on the carbocyclic portions of the this compound skeleton without disrupting the spiro center. These reactions are crucial for the synthesis of derivatives and for introducing functionality in the late stages of a synthetic sequence.
Assuming the presence of functional groups on the six- or seven-membered rings, a variety of standard organic transformations could be employed. For example, if a hydroxyl group were present, it could be oxidized to a ketone, converted to a leaving group for substitution reactions, or acylated to form an ester. Similarly, a carbon-carbon double bond within the rings could undergo hydrogenation, epoxidation, dihydroxylation, or halogenation, provided the reagents and conditions are chosen to be compatible with the spiroketal moiety. The stability of the spiroketal under neutral or basic conditions allows for a range of nucleophilic and organometallic reactions to be performed on other parts of the molecule. The key consideration for such transformations is the avoidance of strongly acidic conditions, which could promote the cleavage of the spiroketal as discussed in section 3.1.
Table 2: Plausible Functional Group Manipulations on a Substituted this compound Skeleton This table provides hypothetical examples of reactions on a functionalized this compound scaffold.
| Initial Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |
| Hydroxyl (-OH) | PCC, CH₂Cl₂ | Ketone (=O) | Oxidation |
| Alkene (-C=C-) | H₂, Pd/C | Alkane (-C-C-) | Hydrogenation |
| Ester (-COOR) | LiAlH₄, then H₃O⁺ | Hydroxyl (-OH) | Reduction |
| Bromo (-Br) | n-BuLi, then CO₂ | Carboxylic Acid (-COOH) | Grignard/Organolithium |
Participation in Complex Reaction Sequences and Cascades
The this compound motif, as a representative spiroketal, can be a key structural component in complex multi-step syntheses, particularly in the field of natural product chemistry. Spiroketals are prevalent substructures in a wide array of biologically active natural products, where they often serve as rigid scaffolds to orient other functional groups in a specific three-dimensional arrangement.
In the context of a total synthesis, the this compound core could be formed at a crucial stage through a spiroketalization reaction of a dihydroxy ketone precursor. Once formed, this stable core can be carried through multiple subsequent steps. For example, a side chain attached to the spiroketal framework could be elaborated through a series of reactions to build up the complexity of the target molecule.
Furthermore, the reactivity of the spiroketal itself can be harnessed in cascade reactions. As mentioned in section 3.2, a reaction on a peripheral functional group can trigger a rearrangement of the spiroketal core, leading to a rapid increase in molecular complexity. This strategy is highly valued in modern organic synthesis for its efficiency in building complex structures. The formation of the spiroketal can also be the final step in a cascade, where the precursor is designed to cyclize under specific conditions, locking the molecule into its final, rigid conformation. The synthesis of various natural products containing spiroketal moieties often relies on such carefully orchestrated reaction sequences.
Structural Elucidation and Advanced Characterization of 7,12 Dioxaspiro 5.6 Dodecane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds, offering deep insight into the molecular skeleton. nih.gov For 7,12-Dioxaspiro[5.6]dodecane, various NMR techniques are employed to map its atomic connectivity and spatial arrangement.
Carbon-13 NMR spectroscopy directly probes the carbon framework of a molecule, with each unique carbon atom producing a distinct signal in the spectrum. nih.gov The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, influenced by factors such as hybridization and the electronegativity of nearby atoms. libretexts.orglibretexts.org In spiroketals, the chemical shift of the spirocyclic carbon (the carbon atom common to both rings, C6 in this case) is particularly diagnostic.
Studies have analyzed the ¹³C NMR chemical shifts for a series of dioxaspiroketals, including this compound. researchgate.netresearchgate.net The spiranic carbon in these compounds is readily identified by its characteristic downfield shift, typically appearing in the 95-115 ppm range, due to being bonded to two electronegative oxygen atoms. The precise chemical shifts of the other carbon atoms in the cyclohexane (B81311) and oxepane (B1206615) rings provide information about the ring conformations and any steric interactions.
Table 1: Typical ¹³C NMR Chemical Shift Ranges for Spiroketal Carbons This is an illustrative table based on general knowledge of ¹³C NMR. Specific, experimentally verified values for this compound would require direct access to the cited experimental data.
| Carbon Type | Typical Chemical Shift (ppm) | Influencing Factors |
| Spiroketal Carbon (O-C-O) | 95 - 115 | Anomeric effect, ring size, substitution |
| Carbons α to Oxygen (C-O) | 60 - 80 | Ring strain, conformation |
| Other Aliphatic Carbons | 20 - 40 | Substitution, steric compression (γ-gauche effect) |
Oxygen-17 (¹⁷O) NMR and its Correlation with Torsional Strain in Dioxaspiroketals
While less common than ¹H or ¹³C NMR, Oxygen-17 (¹⁷O) NMR spectroscopy is a powerful tool that provides direct information about the electronic environment of oxygen atoms. researchgate.net Research has demonstrated a distinct correlation between ¹⁷O NMR chemical shifts and the torsional strain within dioxaspiroketal systems. researchgate.netresearchgate.netresearchgate.net
A systematic analysis of several dioxaspiroketals, including this compound, revealed a linear relationship between the ¹³C chemical shift of the spiranic carbon and the ¹⁷O chemical shifts of the ring oxygens. researchgate.netresearchgate.net This correlation is tied to the non-bonding interactions and dihedral energies of the molecule. Increased torsional strain around the C-O bonds leads to a deshielding of the ¹⁷O nucleus, resulting in a downfield shift. This makes ¹⁷O NMR a sensitive probe for conformational analysis and for quantifying the degree of strain inherent in the spiroketal ring system. researchgate.net
For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR techniques circumvent this by spreading signals across two frequency axes, revealing correlations between nuclei. wikipedia.org Standard experiments like COSY (H-H correlation), HSQC (one-bond C-H correlation), and HMBC (long-range C-H correlation) are instrumental in piecing together the molecular structure. numberanalytics.comipb.pt
For an unambiguous assignment of the complete carbon skeleton, more advanced techniques can be utilized. The ADEQUATE (Adequate Double Quantum Transfer Experiment) experiment, for instance, can establish direct carbon-carbon correlations. This is particularly powerful for identifying quaternary carbons, like the spiroketal center in this compound, and confirming its connectivity to the adjacent carbons in both the six- and seven-membered rings. In cases of highly substituted or rearranged spiroketals, advanced methods like ADEQUATE are crucial for definitive structural proof. researchgate.net
The substitution of an atom with one of its heavier isotopes can induce small but measurable changes in the NMR chemical shifts of neighboring nuclei. In ¹³C NMR, the substitution of a carbon with ¹³C can cause shifts of -1.5 to -2.5 ppb for the directly attached proton (one-bond isotope effect) and around -0.7 ppb for protons two bonds away. nih.govvtt.fi
While often subtle, these isotope effects can be exploited to gain detailed structural information. Through isotopic labeling studies, where specific positions in a molecule are enriched with ¹³C, one can trace metabolic pathways or confirm specific atomic connectivities. libretexts.org Furthermore, specialized isotope-edited NMR experiments, such as 1,1-HD-ADEQUATE, leverage these effects to simplify complex spectra and provide unequivocal correlations, which can be invaluable in confirming the intricate framework of spiroketals. researchgate.net
X-ray Crystallography for Precise Structural and Stereochemical Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although published X-ray diffraction data for this compound itself is not readily found, this technique is the gold standard for spiroketal characterization. researchgate.netsmolecule.com
The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the exact position of each atom can be determined. The data provides precise measurements of:
Bond lengths: The exact distances between bonded atoms.
Bond angles: The angles formed between three connected atoms.
Torsional angles: The dihedral angles that define the conformation of the rings.
For complex spiroketals, where multiple stereoisomers are possible, X-ray crystallography is often the only way to resolve structural ambiguities and provide irrefutable proof of the molecule's three-dimensional architecture. researchgate.net
Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Molecular Structure Confirmation
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It confirms the molecular weight of a compound and provides structural clues based on its fragmentation pattern. researchgate.net For this compound (C₁₀H₁₈O₂), the molecular weight is 170.25 g/mol . nih.gov
GC-MS data for this compound is available, and its fragmentation pattern can be predicted based on the known behavior of related spiroketals. nih.govillinois.edu The fragmentation of spiroketals is often characterized by specific pathways:
Alpha-Cleavage: Cleavage of a bond adjacent to the ring oxygen atoms.
Retro-Cleavage: A retro-Diels-Alder-type cleavage of one of the heterocyclic rings.
These fragmentation processes lead to a series of diagnostic daughter ions that form a unique mass spectral fingerprint, confirming the presence of the spiroketal core and the size of the constituent rings. illinois.edu Advanced MS techniques can also provide information on the molecule's shape through predicted collision cross section (CCS) values for different ions. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound Adducts Data sourced from PubChemLite, calculated using CCSbase. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 171.13796 | 133.1 |
| [M+Na]⁺ | 193.11990 | 134.2 |
| [M-H]⁻ | 169.12340 | 139.1 |
| [M+K]⁺ | 209.09384 | 138.5 |
Other Advanced Spectroscopic and Diffraction Methods (e.g., GC-MS for Reaction Monitoring)
Beyond fundamental NMR and IR spectroscopy, a range of other advanced analytical techniques are indispensable for the comprehensive characterization and structural elucidation of this compound and for monitoring its formation in chemical reactions. These methods provide deeper insights into the compound's structure, purity, and the dynamics of its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful tool for monitoring the progress of reactions that synthesize spiroketals like this compound. In studies of electrochemical spiroketalisation, for instance, GC-MS is employed to track the reaction's advancement and determine product yield. This is often achieved by using an internal standard, such as dodecane, which allows for quantitative analysis of the product concentration over time.
One critical observation from such analyses is the potential for thermal isomerisation of spiroketals within the high-temperature environment of the GC-MS injector. Researchers have noted that this can lead to the appearance of diastereoisomers in the chromatogram that may not be present in the bulk reaction mixture, underscoring the importance of careful data interpretation when using this technique for stereochemical analysis.
The mass spectrum of this compound obtained by GC-MS provides a characteristic fragmentation pattern that is key to its identification. The NIST Mass Spectrometry Data Center records prominent peaks that are crucial for its structural confirmation.
GC-MS Data for this compound
| Property | Value |
|---|---|
| NIST Number | 115980 |
| Total Peaks | 36 |
| m/z Top Peak | 55 |
| m/z 2nd Highest | 127 |
| m/z 3rd Highest | 41 |
Data sourced from PubChem CID 67438. nih.gov
Furthermore, advanced techniques like enantioselective GC-MS are utilized in biosynthetic studies of related spiroacetals to monitor both the stereochemistry and isotopic composition of the products formed. ebi.ac.uk
For unambiguous determination of the three-dimensional structure of crystalline compounds, single-crystal X-ray diffraction is the definitive method. While a specific crystal structure for the parent this compound was not found in the surveyed literature, the technique has been successfully applied to derivatives, confirming its utility for this class of molecules. For example, the crystal structure of 2-Iodo-dinaphto[2,1-h:1,2-l]-7,12-dioxaspiro[5.6]dodecane has been determined, providing precise bond lengths and angles for that particular derivative. unive.it The use of X-ray crystallography is also a common and crucial step in confirming the structure of novel spiroketals and their synthetic intermediates, providing incontrovertible proof of their molecular architecture.
Stereochemistry and Conformational Dynamics of 7,12 Dioxaspiro 5.6 Dodecane
Investigation of Anomeric and Exo-anomeric Effects in Spiroketal Systems
The anomeric effect is a stereoelectronic phenomenon that describes the thermodynamic preference for a heteroatomic substituent at the anomeric carbon of a heterocyclic ring to occupy the axial position, despite the potential for greater steric hindrance compared to the equatorial position. scispace.comnih.gov This effect is not solely limited to carbohydrates but is a general principle in the conformational analysis of many heterocyclic systems, including spiroketals. scispace.comnih.gov In spiroketals, the anomeric effect is particularly pronounced as the spirocyclic nature of the molecule can lead to multiple anomeric interactions.
The stability of a given conformation is significantly influenced by the orientation of the lone pairs of the ring oxygens with respect to the C-O bonds of the adjacent ring. Current time information in Bangalore, IN.researchgate.net A conformation that allows for the anti-periplanar alignment of an oxygen lone pair with an adjacent C-O sigma-antibonding orbital (σ) results in a stabilizing n → σ hyperconjugative interaction. researchgate.net In spiroketal systems, the conformation where both ether linkages at the anomeric center are axial (the axial-axial conformer) can benefit from two such anomeric effects, rendering it particularly stable. Current time information in Bangalore, IN.researchgate.net Conversely, the equatorial-equatorial conformer lacks this stabilization, and the axial-equatorial conformer experiences only a single anomeric effect. Current time information in Bangalore, IN.
Detailed Conformational Analysis of the Spiro[5.6]dodecane Ring System
The conformational analysis of 7,12-dioxaspiro[5.6]dodecane is complex, arising from the combination of a six-membered tetrahydropyran (B127337) ring and a seven-membered 1,3-dioxepane (B1593757) ring. The conformational preferences of each individual ring system provide a foundation for understanding the behavior of the spirocycle.
The six-membered cyclohexane (B81311) ring is well-understood to adopt a chair conformation as its lowest energy form, which effectively minimizes both angle and torsional strain. libretexts.org Similarly, the tetrahydropyran ring in this compound is expected to exist predominantly in a chair-like conformation.
The seven-membered cycloheptane (B1346806) ring is more flexible and can adopt several low-energy conformations, with the twist-chair and twist-boat forms being the most stable. researchgate.netlibretexts.org Computational studies on cycloheptane and its heteroatomic derivatives, such as 1,3-dioxacycloheptane (a close analog of the seven-membered ring in the target molecule), have shown that the twist-chair conformer is generally lower in energy than the corresponding boat and chair conformations. researchgate.net These twist-chair conformations are characterized by a broad potential energy well and low barriers to pseudorotation. researchgate.net
| Ring System | Lowest Energy Conformation(s) | Key Stabilizing/Destabilizing Factors |
|---|---|---|
| Cyclohexane/Tetrahydropyran | Chair | Minimization of angle and torsional strain. libretexts.org |
| Cycloheptane/1,3-Dioxepane | Twist-Chair, Twist-Boat | Flexibility to relieve angle and eclipsing strain; potential for transannular interactions. researchgate.netlibretexts.org |
Impact of Substituents on Conformational Preferences and Dynamics
The introduction of substituents onto the this compound framework can significantly alter the conformational equilibrium. The position and stereochemistry of the substituent will influence the balance of steric and stereoelectronic interactions.
For instance, the synthesis of 2-methyl-1,7-dioxaspiro[5.6]dodecane, a closely related analog, has been reported. researchgate.net The stereoselective formation of specific isomers in such syntheses highlights the directing influence of existing stereocenters and the inherent conformational preferences of the ring system. researchgate.net In the synthesis of the enantiomers of 2-methyl-1,7-dioxaspiro[5.6]dodecane, the formation of the spiroacetal from a chiral precursor proceeded with high stereoselectivity, indicating a strong facial bias during the cyclization step, which is governed by the conformational preferences of the transition state. researchgate.net
The presence of a substituent can also be used to probe the conformational dynamics of the spiroketal. For example, the introduction of a bulky group can "lock" the ring system into a single, preferred conformation, simplifying spectroscopic analysis. The study of substituted derivatives allows for a more detailed understanding of the energetic landscape of the parent spiroketal.
| Substituent Position | Predicted Preferred Orientation | Rationale |
|---|---|---|
| Equatorial on the six-membered ring | Equatorial | Minimization of 1,3-diaxial interactions. |
| Axial on the six-membered ring | Axial | May be favored if it enhances the anomeric effect, but generally disfavored due to steric strain. |
| On the seven-membered ring | Pseudo-equatorial in a twist-chair | To minimize transannular steric interactions within the flexible seven-membered ring. |
Theoretical and Computational Studies on 7,12 Dioxaspiro 5.6 Dodecane
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetics of molecules. While comprehensive DFT studies detailing the full electronic profile (e.g., HOMO-LUMO gaps, molecular orbital surfaces) of 7,12-Dioxaspiro[5.6]dodecane are not extensively detailed in the surveyed literature, its energetic properties have been a subject of theoretical analysis.
Researchers have computationally analyzed the dihedral energies, which represent the energetic costs associated with bond rotations within the molecule's spirocyclic framework. researchgate.netresearchgate.net These calculations are fundamental to understanding the molecule's stability. By determining the energies of different spatial arrangements (conformers), DFT can identify the most stable, low-energy structures. This analysis of non-bonding interactions is crucial for predicting the preferred three-dimensional shape of the molecule and its relative stability. researchgate.netresearchgate.net Such calculations typically employ functionals like B3LYP or PBE0 with appropriate basis sets, often including solvent models to simulate conditions in solution. researchgate.netrsc.org
Table 1: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈O₂ | PubChem nih.gov |
| Molecular Weight | 170.25 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 170.130679813 Da | PubChem nih.gov |
| XLogP3-AA | 2.1 | PubChem nih.gov |
Computational Modeling of Reaction Mechanisms, Transition States, and Kinetic Simulations
The computational modeling of reaction pathways, including the identification of transition states and simulation of reaction kinetics, is a powerful application of theoretical chemistry. For many organic reactions, these methods can elucidate complex mechanisms, predict product distributions, and explain stereoselectivity. vu.nlmdpi.com For instance, DFT calculations are frequently used to map potential energy surfaces, locate transition state structures, and compute activation energies, which are essential for kinetic simulations. uga.edu
However, specific computational studies detailing reaction mechanisms, transition states, or kinetic simulations for the synthesis or degradation of this compound are not prominent in the available research. Methodologies exist for such analyses, as seen in studies of other complex molecules where computational models are used to support proposed mechanisms like those involving radical intermediates or pericyclic reactions. acs.orgunibe.ch A notable synthetic route to the 6,7-membered spiroketal core of this compound involves the cyclization of nitrodiols, a process whose mechanism could be a candidate for future computational investigation. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Shielding Constants)
A significant area of computational research involving this compound has been the prediction and analysis of its NMR spectroscopic parameters. Theoretical calculations are invaluable for assigning experimental spectra and understanding how a molecule's structure influences its spectral properties.
A key study investigated the relationship between torsional strain and NMR chemical shifts in a series of spiroacetals, including this compound. researchgate.netresearchgate.net The research established a clear correlation between the dihedral energies (a measure of non-bonding interactions and strain) and the experimentally observed ¹³C and ¹⁷O NMR chemical shifts. researchgate.netresearchgate.net Specifically, a linear relationship was found between the ¹³C chemical shift of the spiranic carbon and the torsional strain, as well as between the ¹³C and ¹⁷O chemical shifts. researchgate.netresearchgate.net This demonstrates that computational methods can accurately predict how subtle changes in molecular geometry affect NMR parameters, providing a powerful bridge between structure and spectroscopy.
Table 2: Correlation of Calculated and Experimental Data for Spiroacetals
| Correlated Parameters | Finding | Relevance to this compound |
|---|---|---|
| Dihedral Energies vs. ¹³C Chemical Shift | A direct correlation was observed between non-bonding interactions and the chemical shift of the spiranic carbon. researchgate.netresearchgate.net | Allows for the prediction of the ¹³C NMR shift based on the calculated conformational strain. |
Exploration of Conformational Landscapes and Energy Minima via Computational Methods
The flexible seven-membered ring in this compound allows it to adopt multiple conformations. Exploring the molecule's conformational landscape to identify the most stable structures (energy minima) is a critical task for understanding its behavior.
Computational methods are ideally suited for this exploration. By systematically rotating bonds and calculating the corresponding energy, a potential energy surface can be generated. Studies on related spiroacetals have utilized calculations of dihedral energies to map these landscapes. researchgate.netresearchgate.net This analysis reveals the relative stabilities of different conformers, the energy barriers between them, and the geometry of the lowest energy state. For this compound, this involves assessing the various chair, boat, and twist conformations of the seven-membered cycloheptane (B1346806) ring and the six-membered tetrahydropyran (B127337) ring, and how they interact at the spiro center. Identifying the global energy minimum provides the most probable structure of the molecule, which is essential for interpreting experimental data and predicting reactivity.
Integration of Computational and Experimental Data for Enhanced Structural and Mechanistic Understanding
The most powerful approach to chemical research often involves the tight integration of theoretical calculations with experimental results. This synergy allows for a level of insight that neither method can achieve alone.
The work on spiroacetals, including this compound, serves as an excellent example of this integrated approach. researchgate.netresearchgate.net By analyzing the relationship between computationally derived dihedral energies and experimentally measured ¹³C and ¹⁷O NMR chemical shifts, researchers were able to validate their computational models and provide a deeper physical basis for the observed spectroscopic trends. researchgate.netresearchgate.net This combined methodology confirms that the electronic environment around the nuclei, which dictates NMR chemical shifts, is directly influenced by the molecule's conformational strain and non-bonding interactions. researchgate.netresearchgate.net This enhanced understanding of structure-property relationships is a key outcome of combining computational and experimental techniques. unina.it
Applications of 7,12 Dioxaspiro 5.6 Dodecane in Chemical Synthesis
Utilization as a Versatile Synthetic Intermediate for Architecturally Complex Molecules
7,12-Dioxaspiro[5.6]dodecane's distinct spirocyclic framework has positioned it as a useful synthetic intermediate in the creation of architecturally complex molecules. cymitquimica.com The spiro linkage introduces conformational constraints that can be exploited in stereoselective synthesis. cymitquimica.com The presence of two oxygen atoms enhances its polarity compared to simple hydrocarbons, influencing its interactions and reactivity. cymitquimica.com This has led to its use in the development of novel compounds, including those with potential applications in medicinal chemistry and materials science. ontosight.ai For instance, spiro compounds, in general, are investigated for a variety of biological activities. ontosight.ai The structural rigidity and defined stereochemistry of spirocycles like this compound are desirable features when constructing intricate molecular architectures. Research has explored the use of similar spiroketals in the synthesis of complex natural products. researchgate.net
Role in the Chemical Synthesis of Biologically Relevant Spiroketals (e.g., Pheromones and Natural Product Building Blocks)
Spiroketals are a prominent structural motif in a multitude of natural products, many of which exhibit significant biological activity. researchgate.net this compound and its derivatives are part of this important class of compounds. For example, the mandibular glands of the solitary bee Andrena haemorrhoa produce a complex volatile secretion containing a variety of spiroacetals, including a derivative of this compound. researchgate.netresearchgate.net Specifically, (E)-2-methyl-1,7-dioxaspiro[5.6]dodecane has been identified as a component of the pheromone of this bee species. researchgate.netmdpi.com
The synthesis of such biologically relevant spiroketals is a significant area of research. Methodologies have been developed for the synthesis of various spiroketals, including those with the 1,7-dioxaspiro[5.6]dodecane skeleton. mdpi.com These synthetic strategies are crucial for obtaining sufficient quantities of these compounds for biological testing and for the development of pest management strategies, as in the case of the olive fruit fly, which utilizes a related spiroketal, 1,7-dioxaspiro[5.5]undecane (olean), as its sex pheromone. researchgate.netsid.irmdpi.com The synthesis of these pheromones often involves multi-step sequences, and the development of efficient and stereoselective methods is a key objective. researchgate.net
| Biologically Relevant Spiroketal | Organism | Biological Function |
| (E)-2-Methyl-1,7-dioxaspiro[5.6]dodecane | Andrena haemorrhoa (a solitary bee) | Component of pheromone blend researchgate.netmdpi.com |
| 1,7-Dioxaspiro[5.5]undecane (Olean) | Bactrocera oleae (Olive fruit fly) | Sex pheromone researchgate.netsid.irmdpi.com |
Contribution to the Development of Novel Materials and Catalysts (from a chemical synthesis perspective)
The unique three-dimensional structure of this compound and related spiro compounds makes them attractive candidates for the development of novel materials and catalysts. ontosight.ai The rigid spirocyclic framework can be functionalized to create ligands for metal catalysts, potentially influencing the stereochemical outcome of catalytic reactions. thieme-connect.com The development of synthetic routes to functionalized spiro-compounds is therefore of interest to materials science. smolecule.com While detailed applications in this area are still emerging, the structural properties of this compound suggest its potential as a scaffold for creating new materials with specific chemical or mechanical properties. ontosight.aismolecule.com
Precursor for the Synthesis of Other Chemical Classes (e.g., Formyl and Hydroxymethyl Derivatives)
This compound can serve as a precursor for the synthesis of other classes of chemical compounds through various chemical transformations. For instance, the formylation of the related 1,3-dioxepane (B1593757) ring system, which is structurally analogous to one of the rings in this compound, has been demonstrated. A patent describes the preparation of 9-formyl-7,12-dioxaspiro[5.6]dodecane, highlighting its potential use as a fragrance ingredient. google.com This transformation introduces a reactive aldehyde group, which can be further modified to create a variety of derivatives.
Furthermore, the synthesis of hydroxymethyl derivatives from related spiroketal structures is a known chemical transformation. While specific examples starting directly from this compound are not extensively detailed in the provided search results, the general principles of organic synthesis allow for the conversion of the spiroketal to derivatives containing hydroxymethyl groups through reactions such as hydroformylation followed by reduction. The ability to introduce new functional groups like formyl and hydroxymethyl moieties significantly expands the synthetic utility of this compound, allowing it to be used as a starting material for a wider range of target molecules.
Future Research Directions and Emerging Trends for 7,12 Dioxaspiro 5.6 Dodecane
Development of Novel and Efficient Synthetic Methodologies for Spiroketals
The synthesis of spiroketals, such as 7,12-Dioxaspiro[5.6]dodecane, has traditionally relied on thermodynamically controlled spiroketalization reactions. mskcc.org However, the quest for greater stereochemical control and structural diversity has spurred the development of innovative and more efficient synthetic methods.
Future research is progressively focusing on kinetically controlled reactions to access less stable spiroketal isomers, which are often challenging to obtain under thermodynamic conditions. mskcc.orgmdpi.com This includes the development of new catalytic systems that can facilitate stereoselective spiroketal formation. umich.edu For instance, chiral dirhodium(II) carboxylates have been successfully employed in enantioselective cyclopropanation-rearrangement cascade reactions to furnish chiral spiroketals with high enantiopurity. acs.org
Furthermore, enzymatic and chemoenzymatic approaches are emerging as powerful tools for the synthesis of complex spiroketal-containing molecules. The use of flavoenzymes to drive oxidative rearrangements of polycyclic aromatic precursors represents a departure from conventional synthetic strategies and opens up new possibilities for the bioengineering of bioactive spiroketals. nih.gov Additionally, multicomponent reactions catalyzed by lanthanide complexes are being explored for the one-pot synthesis of functionalized tetraoxaspirododecanes. nih.gov
Table 1: Comparison of Synthetic Methodologies for Spiroketals
| Methodology | Key Features | Advantages | Challenges |
| Thermodynamic Spiroketalization | Acid-catalyzed cyclization of dihydroxy-ketone precursors. mdpi.com | Straightforward, often high-yielding for the most stable isomer. | Limited to the thermodynamically favored product; poor control over stereochemistry for less stable isomers. mskcc.org |
| Kinetic Spiroketalization | Employs mild, non-acidic conditions or specific catalysts to control the reaction pathway. mdpi.com | Access to less stable anomers and greater stereochemical diversity. mskcc.org | Requires careful optimization of reaction conditions and catalyst design. |
| Enzymatic Synthesis | Utilizes enzymes, such as monooxygenases and oxidases, to catalyze complex rearrangements. nih.gov | High stereoselectivity and potential for environmentally benign processes. | Enzyme availability and stability can be limiting factors. |
| Catalytic Cascade Reactions | "One-pot" reactions involving multiple transformations catalyzed by a single or multiple catalysts. acs.org | Increased efficiency by reducing the number of purification steps. | Requires compatible reaction conditions for all catalytic steps. |
Exploration of Undiscovered Reactivity Patterns and Rearrangements
The reactivity of spiroketals is a fertile ground for discovery, with ongoing research uncovering novel reaction pathways and molecular rearrangements. The anomeric effect, a stereoelectronic phenomenon, plays a significant role in the reactivity of spiroketals, influencing their stability and participation in various transformations. rsc.org
A fascinating area of emerging research is the rearrangement of spiroketal structures triggered by specific chemical modifications. For example, the epoxidation of enol ether-containing spiroketals has been shown to induce a complete remodeling of the molecular skeleton, effectively turning the structure "inside out". url.edunih.gov This type of rearrangement dramatically expands the diversity of molecular architectures that can be accessed from a single spiroketal precursor. nih.gov
Oxidative rearrangements of cyclic enol ethers in the presence of a neighboring spiroether provide a stereoselective route to new spiroketal structures. rsc.org Furthermore, the formal disproportionation of spiroketals into ketoesters via an anomerically assisted hydride shift highlights the subtle interplay of stereoelectronic effects in dictating reaction outcomes. rsc.org The exploration of such undiscovered reactivity patterns holds the potential to unlock new synthetic transformations and provide access to novel molecular scaffolds.
Advancements in Integrative Spectroscopic Characterization
The unambiguous determination of the complex three-dimensional structure of spiroketals like this compound necessitates the use of advanced spectroscopic techniques. While standard one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are foundational, the characterization of highly substituted or rearranged spiroketals often requires a more integrated approach. url.edu
Modern structure elucidation workflows frequently combine data from multiple spectroscopic methods, including high-resolution mass spectrometry (HRMS) and X-ray crystallography. url.eduresearchgate.net For particularly challenging cases, advanced NMR experiments, such as the proton-detected ADEQUATE (1,1-HD-ADEQUATE) experiment, have proven invaluable for the unequivocal assignment of carbon skeletons. url.edu
There is also a growing trend towards the use of integrative approaches that combine experimental spectroscopic data with computational methods. For instance, the correlation between ¹³C and ¹⁷O NMR chemical shifts and the dihedral energies of spiroacetals has been investigated to gain deeper insights into their conformational preferences and non-bonding interactions. researchgate.netresearchgate.net The structural elucidation of novel natural spiroketals often relies on a comprehensive application of 1D and 2D NMR experiments (¹H-¹H COSY, HSQC, HMBC, and NOESY) in conjunction with HRESIMS and calculated electronic circular dichroism (ECD) data. researchgate.net
Deeper Insight from Synergistic Computational and Experimental Investigations
The synergy between computational chemistry and experimental studies is becoming increasingly crucial for a profound understanding of the structure, stability, and reactivity of spiroketals. umich.edu Computational models provide valuable insights into the factors that govern the relative stability of different spiroketal diastereomers, such as the anomeric effect and torsional strain. nih.gov
For example, in the study of trioxadispiroketal systems, computational analysis has helped to rationalize the observed preference for isomers that exhibit a double anomeric effect. nih.gov These theoretical investigations, when coupled with experimental data from NMR and X-ray crystallography, allow for a more robust assignment of stereochemistry and a deeper understanding of the underlying stereoelectronic principles. nih.govresearchgate.net
Molecular docking studies are also being employed to investigate the binding affinities of spiroketal-containing compounds with biological targets, providing a rationale for their observed biological activities and guiding the design of new therapeutic agents. researchgate.net The combination of experimental and theoretical analyses is also proving instrumental in elucidating the mechanisms of complex chemical reactions, such as the kinetic control of spiroketal versus chroman ketal formation in palladium-catalyzed three-component reactions. acs.org This integrated approach is expected to accelerate the discovery and development of new spiroketal-based molecules with tailored properties and functions. ontosight.ai
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Axial vs. equatorial proton configurations generate distinct splitting patterns (e.g., δ 1.2–1.8 ppm for axial CH₂ groups) .
- Mass Spectrometry : Characteristic fragmentation patterns (e.g., m/z 166 for C₁₂H₂₂O₂⁺) align with NIST spectral databases .
Advanced Consideration : High-resolution MS (HRMS) coupled with isotopic labeling (e.g., deuterated analogs like dodecane-d₅) enhances accuracy in identifying minor stereoisomers .
What experimental designs are optimal for studying the kinetic stability of this compound under varying pH and temperature?
Basic Research Focus
Use a factorial design with pH (2–10) and temperature (25–80°C) as variables. Monitor degradation via HPLC-UV at λ = 210 nm (ether bond absorption).
Advanced Consideration : Response Surface Methodology (RSM) with ANOVA analysis (e.g., Design Expert software) identifies non-linear interactions between variables, as applied in dodecane degradation studies .
How do computational methods (e.g., DFT, MD) predict the reactivity of this compound in catalytic systems?
Q. Advanced Research Focus
- DFT : Calculate Gibbs free energy of spiroacetal ring-opening reactions. Basis sets like B3LYP/6-311+G(d,p) are suitable for oxygen-containing heterocycles .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., dodecane vs. 1,4-dioxane) on conformational stability .
What are the ecological implications of this compound, and how can its biodegradability be assessed?
Basic Research Focus
Use OECD 301F respirometry to measure microbial degradation in activated sludge. Monitor CO₂ evolution over 28 days .
Advanced Consideration : Metagenomic analysis (16S rRNA sequencing) identifies microbial consortia involved in degradation pathways, as applied in rotating biological contactor systems .
How can contradictory spectral data for this compound derivatives be reconciled?
Q. Advanced Research Focus
- Cross-Validation : Compare IR (C-O-C stretch at 1100 cm⁻¹) and X-ray crystallography data to resolve axial/equatorial ambiguities .
- Error Analysis : Use ANOVA to quantify instrument variability (e.g., ±0.3 ppm in NMR) and confirm statistical significance .
What methodologies enable the application of this compound in drug delivery systems?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
